3-Chloro-4-formylbenzoic acid
Overview
Description
3-Chloro-4-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3. It is a derivative of benzoic acid, characterized by the presence of a chloro group at the third position and a formyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-formylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-formylbenzoic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions to introduce the chloro group at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 3-Chloro-4-carboxybenzoic acid.
Reduction: 3-Chloro-4-hydroxymethylbenzoic acid.
Substitution: 3-Methoxy-4-formylbenzoic acid.
Scientific Research Applications
3-Chloro-4-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific receptors.
Mechanism of Action
The mechanism of action of 3-chloro-4-formylbenzoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
4-Formylbenzoic acid: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-Chlorobenzoic acid: Lacks the formyl group, limiting its applications in aldehyde-specific reactions.
4-Chlorobenzoic acid: The chloro group is at a different position, affecting its reactivity and interaction with other molecules.
Uniqueness: 3-Chloro-4-formylbenzoic acid is unique due to the presence of both chloro and formyl groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3-chloro-4-formylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTXUSSNIZOQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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